![molecular formula C13H11NO2 B047625 (7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol CAS No. 114416-29-4](/img/structure/B47625.png)
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of quinoline derivatives.
Mécanisme D'action
The mechanism of action of ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell growth and survival. It may also interact with specific receptors in the brain, leading to its potential neuroprotective effects.
Effets Biochimiques Et Physiologiques
Studies have shown that ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of specific enzymes involved in tumor growth, and reduce oxidative stress in the brain. It has also been studied for its potential anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol in lab experiments include its synthetic nature, which allows for precise control over the concentration and purity of the compound. It also has a relatively low toxicity profile, making it suitable for in vitro and in vivo studies. However, the limitations include its limited solubility in water, which may affect its bioavailability and efficacy in some experiments.
Orientations Futures
For research on (((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthetic method. It may also be studied for its potential use as a diagnostic tool or as a lead compound for the development of new drugs. Additionally, its pharmacokinetics and pharmacodynamics properties need to be further explored to determine its safety and efficacy in human clinical trials.
Conclusion:
(((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in clinical applications.
Méthodes De Synthèse
The synthesis of ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol involves the reaction of 2-amino-4-methoxybenzoic acid with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst such as sodium acetate. The reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease models.
Propriétés
Numéro CAS |
114416-29-4 |
|---|---|
Nom du produit |
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol |
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(7S,8S)-7,8-dihydrobenzo[f]quinoline-7,8-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-7,12-13,15-16H/t12-,13-/m0/s1 |
Clé InChI |
LSXFCKKEJKCERY-STQMWFEESA-N |
SMILES isomérique |
C1=CC2=C(C=CC3=C2C=C[C@@H]([C@H]3O)O)N=C1 |
SMILES |
C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1 |
Synonymes |
BENZO(F)QUINOLINE-7,8-DIHYDRODIOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



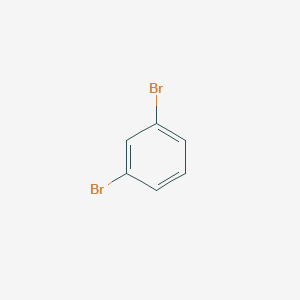
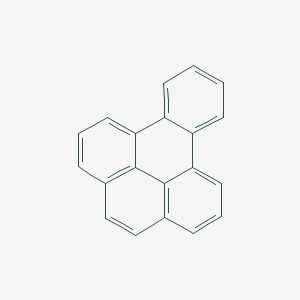
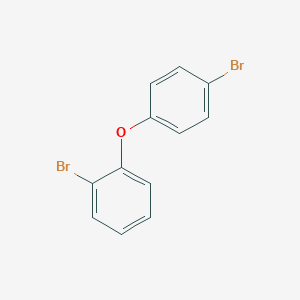
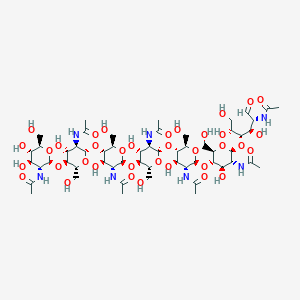
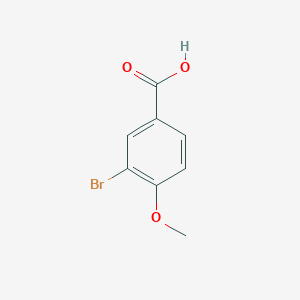
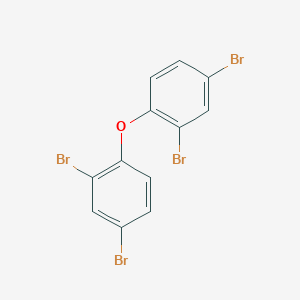
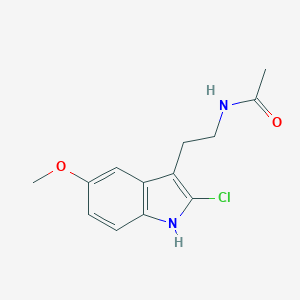
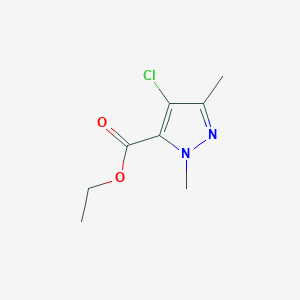
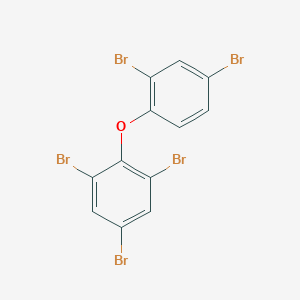
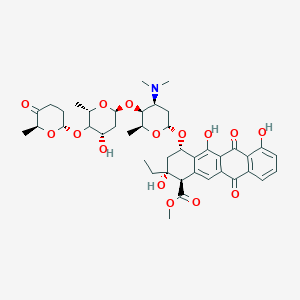
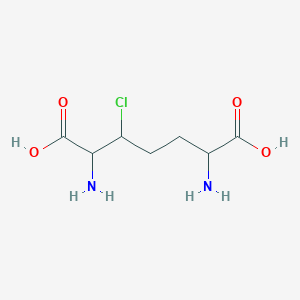
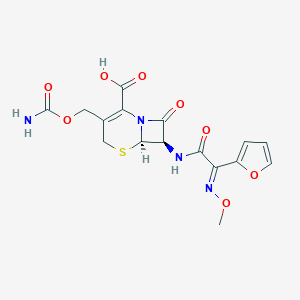
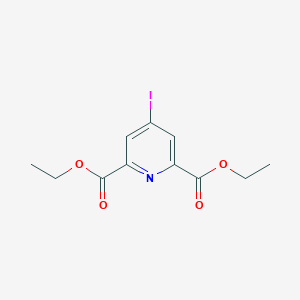
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)